1-(2,2-Dimethoxyethyl)piperazine
Overview
Description
1-(2,2-Dimethoxyethyl)piperazine is a piperazine derivative with the molecular formula C8H18N2O2.
Preparation Methods
The synthesis of 1-(2,2-Dimethoxyethyl)piperazine typically involves the reaction of piperazine with 2,2-dimethoxyethanol. One common method includes the use of piperazine and piperazine dihydrochloride in a solvent to prepare piperazine monohydrochloride, followed by a reaction with 2-(2-chloroethoxy)ethanol . The process involves several steps, including filtration, solvent removal, and vacuum reduced pressure rectification to obtain the high-purity product .
Industrial production methods often utilize catalytic synthesis techniques, employing catalysts such as Ni-Al alloy, Ni, and Co metals supported on various substrates like pumice, kieselguhr, and SiO2 . These methods aim to optimize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
1-(2,2-Dimethoxyethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,2-Dimethoxyethyl)piperazine has a wide range of scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of biological systems, particularly in understanding enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethoxyethyl)piperazine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(2,2-Dimethoxyethyl)piperazine can be compared with other piperazine derivatives such as:
1-(2-Hydroxyethyl)piperazine: Similar in structure but with a hydroxyl group instead of methoxy groups, leading to different reactivity and applications.
1-(2-Chloroethyl)piperazine: Contains a chloro group, making it more reactive in substitution reactions.
1-(2,2-Dimethoxypropyl)piperazine: Has an additional methyl group, affecting its steric properties and reactivity.
The uniqueness of this compound lies in its dual methoxy groups, which provide specific chemical properties and reactivity patterns that are valuable in various research and industrial applications .
Properties
IUPAC Name |
1-(2,2-dimethoxyethyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-11-8(12-2)7-10-5-3-9-4-6-10/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOCHFHHZPPAPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1CCNCC1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20667997 | |
Record name | 1-(2,2-Dimethoxyethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20667997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82516-03-8 | |
Record name | 1-(2,2-Dimethoxyethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20667997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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